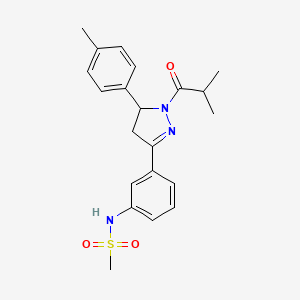

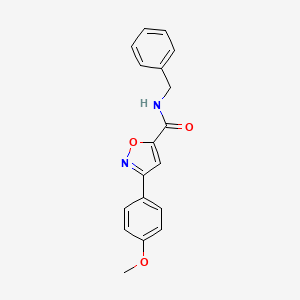

3-(4-Bromobenzamido)benzofuran-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

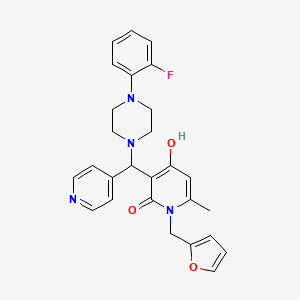

“3-(4-Bromobenzamido)benzofuran-2-carboxamide” is a derivative of benzofuran . Benzofuran is a compound that is present in many biologically active natural products and has been extensively studied due to its chemotherapeutic and physiological properties . It is a popular scaffold when designing drugs .

Synthesis Analysis

The synthesis of “this compound” involves a highly modular synthetic route that includes 8-aminoquinoline directed C–H arylation and transamidation chemistry . Pd catalysis is used to install a wide range of aryl and heteroaryl substituents at the C3 position of the benzofuran scaffold with high efficiency . Directing group cleavage and further diversification of the C3-arylated benzofuran products are then achieved in a single synthetic operation through the utilization of a one-pot, two-step transamidation procedure .Molecular Structure Analysis

The molecular structure of “this compound” is complex, with a benzofuran core and additional functional groups attached to it . The benzofuran core is a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “this compound” include C–H arylation and transamidation . The C–H arylation reactions are directed by 8-aminoquinoline and use Pd catalysis . The transamidation procedure allows for directing group cleavage and further diversification of the C3-arylated benzofuran products .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

The development of highly functionalized benzofuran-2-carboxamides showcases the versatility of 3-(4-Bromobenzamido)benzofuran-2-carboxamide in organic synthesis. A noteworthy method involves the Ugi four-component reaction followed by a microwave-assisted Rap–Stoermer reaction, demonstrating the compound's utility in generating diverse molecular scaffolds under controlled conditions. This approach yields moderate to good yields, highlighting the compound's potential in diversity-oriented synthesis (W. Han, Jinlong Wu, W. Dai, 2014).

Biological Activity and Pharmacological Potential

Benzofuran derivatives, including this compound, are of significant interest in medicinal chemistry due to their biological activities. For instance, benzofuran aryl ureas and carbamates exhibit antimicrobial properties. The synthesis of these compounds from bromo salicylaldehyde and various reagents demonstrates their potential as antimicrobial agents, suggesting the relevance of this compound in developing new antimicrobial strategies (H. M. N. Kumari, Manjunath Harihara Mathada, Mahesh K. Kumar, K. Suda, K. Basavaraja, 2019).

Molecular Docking and Antituberculosis Study

The compound's relevance extends to antituberculosis research, where derivatives of benzofuran, such as 3-Methyl-1-Benzofuran-2-Carbohydrazide, have been synthesized and evaluated for their antituberculosis activity. This underscores the potential of this compound in contributing to the development of new antituberculosis agents, highlighting its utility in addressing global health challenges (B. Thorat, Bhusan Nazirkar, V. Thorat, Kishor R. More, R. Jagtap, R. Yamgar, 2016).

Catalysis and Organic Transformations

In the realm of catalysis, this compound derivatives have been synthesized through innovative methods, such as platinum-catalyzed intermolecular hydroamination of unactivated olefins with carboxamides. This illustrates the compound's role in catalytic processes, offering pathways to synthesize N-ethylbenzamide efficiently and opening doors to a myriad of other synthetic applications (Xiang Wang and, R. Widenhoefer, 2004).

Wirkmechanismus

Target of Action

Benzofuran derivatives, in general, have been shown to interact with a wide range of biological targets due to their versatile structure .

Mode of Action

Benzofuran derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular processes .

Biochemical Pathways

Benzofuran derivatives have been shown to impact a wide range of biochemical pathways, often resulting in downstream effects such as antimicrobial and anticancer properties .

Result of Action

Benzofuran derivatives have been shown to have a wide range of effects, including antimicrobial and anticancer properties .

Eigenschaften

IUPAC Name |

3-[(4-bromobenzoyl)amino]-1-benzofuran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11BrN2O3/c17-10-7-5-9(6-8-10)16(21)19-13-11-3-1-2-4-12(11)22-14(13)15(18)20/h1-8H,(H2,18,20)(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UESVOWSUBABSTK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(O2)C(=O)N)NC(=O)C3=CC=C(C=C3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11BrN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-chloro-2-methylphenyl)-2-(4-(3,5-dimethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2931951.png)

![1-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]piperidine-4-carboxamide](/img/structure/B2931953.png)

![5-(Chloromethyl)benzo[d]thiazole](/img/structure/B2931956.png)

![N-[[4-(Difluoromethoxy)-2-fluorophenyl]methyl]prop-2-enamide](/img/structure/B2931958.png)

![2-Amino-4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]benzenol](/img/structure/B2931962.png)

![4-(5,7-dimethylbenzo[d]thiazol-2-yl)-N-(thiophen-2-ylmethyl)piperazine-1-carboxamide](/img/structure/B2931968.png)